Product packaging for Dde-Dab(Fmoc)-OH(Cat. No.:CAS No. 1263045-85-7)

Dde-Dab(Fmoc)-OH

Cat. No.: B613618
CAS No.: 1263045-85-7
M. Wt: 504,59 g/mole
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Description

Contextualizing Diaminobutyric Acid (Dab) Derivatives in Peptide Chemistry

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in the genetic code. acs.orgontosight.ai Its structure contains two amino groups, which makes it a valuable building block for creating unique peptide structures. cymitquimica.com The presence of the additional amino group in its side chain allows for the construction of branched or cyclic peptides, and for the introduction of specific modifications like fluorescent labels or other functional moieties. ontosight.aisigmaaldrich.com

Dab derivatives are utilized in various areas of peptide research. For instance, they have been incorporated into peptide nucleic acids (PNAs) to create novel bio-inspired polymers with self-recognition properties. nih.govthieme-connect.com Furthermore, the shorter side chain of Dab compared to lysine (B10760008), another diamino acid, can influence the structural and functional properties of the resulting peptides. acs.org The versatility of Dab has led to the commercial availability of various protected forms, such as Fmoc-Dab(Boc)-OH and Boc-Dab(Fmoc)-OH, to facilitate its incorporation into peptide chains using different synthetic strategies. peptide.commedchemexpress.com

Principles of Orthogonal Protecting Group Strategies in Complex Molecular Construction

The synthesis of complex molecules like peptides, which have multiple reactive functional groups, necessitates a sophisticated approach to control reactivity. jocpr.comwikipedia.org This is achieved through the use of protecting groups, which temporarily mask these reactive sites. jocpr.comwikipedia.org An ideal protecting group can be introduced easily, is stable throughout various reaction steps, and can be removed under specific conditions without affecting other parts of the molecule. biosynth.com

Orthogonal protection is a key strategy in multi-step synthesis that employs two or more protecting groups that can be removed independently of one another under different chemical conditions. wikipedia.orgfiveable.me This allows for the selective deprotection and modification of specific functional groups within a molecule in a controlled, stepwise manner. jocpr.comfiveable.me This level of control is crucial for the synthesis of complex structures such as branched peptides, cyclic peptides, and molecules with multiple, distinct modifications. sigmaaldrich.comjocpr.com A widely used example of an orthogonal protecting group pair is Fmoc, which is removed by a base, and tert-butoxycarbonyl (Boc), which is removed by an acid. biosynth.comiris-biotech.de

Evolution of Dde and Fmoc Protecting Group Methodologies in Biomolecular Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced in the 1970s, has become a cornerstone of solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.orgthermofisher.com Its popularity stems from its stability to acids and its lability to mild bases, typically piperidine (B6355638). wikipedia.orgamericanpeptidesociety.org This allows for the iterative removal of the N-terminal Fmoc group during peptide chain elongation without cleaving the growing peptide from the solid support or removing acid-labile side-chain protecting groups. iris-biotech.de

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group was introduced in 1993 as a valuable orthogonal partner to the Fmoc group. sigmaaldrich.com Dde is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from many solid supports. sigmaaldrich.compeptide.com Crucially, the Dde group can be selectively cleaved using dilute hydrazine (B178648). sigmaaldrich.compeptide.com This orthogonality allows for the on-resin modification of side chains, such as the side chain of Dab in Dde-Dab(Fmoc)-OH. sigmaaldrich.comresearchgate.net

The combination of Fmoc and Dde has become a standard strategy for the synthesis of complex peptides, including branched, cyclic, and side-chain modified peptides. sigmaaldrich.com However, challenges such as the potential for Dde migration under certain conditions have led to the development of related protecting groups like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), which offers improved stability. sigmaaldrich.compeptide.com Furthermore, methods for the selective removal of Dde in the presence of Fmoc using reagents other than hydrazine, such as hydroxylamine (B1172632) hydrochloride and imidazole (B134444), have been developed to enhance the versatility of this orthogonal pairing. peptide.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N2O6 B613618 Dde-Dab(Fmoc)-OH CAS No. 1263045-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQZWPYGWVUUEH-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Preparative Methodologies for Dde Dab Fmoc Oh

Synthetic Routes to the Protected Diaminobutyric Acid Scaffold

The synthesis of the diaminobutyric acid (Dab) core is the foundational step in producing Dde-Dab(Fmoc)-OH. Several routes have been established, often starting from readily available amino acids like L-glutamine or L-homoserine. patsnap.comgoogle.com

A multi-step synthesis beginning with homoserine has also been described. patsnap.comgoogle.com This pathway involves the initial protection of the amino and carboxyl groups of homoserine, followed by a Mitsunobu reaction to introduce a phthaloyl (pht) group. google.com Subsequent deprotection steps then lead to the final diaminobutyric acid derivative. google.com While this method involves several steps, it is noted for its high reaction yield and ease of separation and purification. google.com

Other strategies include the conversion of a β-carboxamido propionic acid compound to a nitrile, followed by reduction to form the aminomethyl group, which is a key feature of the diaminobutyric acid structure. google.com Furthermore, enzymatic synthesis has been employed to produce L-2,4-diamino[4-11C]butyric acid from O-acetyl-L-serine, demonstrating the versatility of synthetic approaches. nih.gov

The choice of synthetic route often depends on factors such as desired scale, available starting materials, and the need for specific protecting groups on the intermediate products.

Selective Protecting Group Installation for Dde and Fmoc Moieties

The utility of this compound lies in the orthogonal nature of its protecting groups, which allows for their selective removal under different conditions. ontosight.aipeptide.com This necessitates precise and efficient installation of both the Fmoc and Dde groups onto the Dab scaffold. The ω-amino group of diaminobutyric acid is highly nucleophilic and requires protection to prevent unwanted side reactions during peptide synthesis. wiley-vch.de

Nα-Fluorenylmethyloxycarbonyl (Fmoc) Protection Protocols

The Nα-Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability and its facile removal with a mild base, typically piperidine (B6355638). peptide.comiris-biotech.de The most common reagent for introducing the Fmoc group is 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu).

The reaction is typically carried out by treating the diaminobutyric acid derivative with Fmoc-Cl or Fmoc-OSu in the presence of a base, such as sodium bicarbonate or an organic base like triethylamine, in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The basic conditions facilitate the reaction of the α-amino group with the Fmoc-reagent. Careful control of reaction conditions is necessary to avoid side reactions, such as the formation of dipeptide impurities. wiley-vch.de The use of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc deprotection, which can be beneficial in certain synthetic sequences. nih.gov

Nγ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Protection Strategies

The Dde group is an orthogonal protecting group to Fmoc, as it is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using hydrazine (B178648). peptide.com This allows for side-chain modification of the Dab residue while the peptide is still attached to the solid support. peptide.com

The Dde group is introduced onto the γ-amino group of the Dab derivative. The reaction typically involves treating the amino acid with 2-acetyldimedone (Dde-OH) or a related reagent. The conditions for this protection step are crucial to ensure selective reaction at the γ-position.

A key consideration with the Dde group is the potential for its migration, particularly during the piperidine-mediated deprotection of an N-terminal Fmoc group. peptide.com To address this, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed, which is less prone to migration. peptide.com Complete orthogonality between Dde and Fmoc can be achieved by using hydroxylamine (B1172632) hydrochloride/imidazole (B134444) for Dde removal instead of hydrazine.

Methodologies for Enhancing Synthetic Yields and Purity of this compound

Optimizing the yield and purity of this compound is crucial for its effective use in peptide synthesis. Several factors, from the choice of synthetic route to purification methods, play a role.

Starting with a high-yield synthesis for the Dab scaffold, such as the method starting from homoserine, provides a good foundation. google.com Throughout the multi-step synthesis, purification of intermediates is often necessary. Column chromatography is a common technique used to separate the desired product from byproducts and unreacted starting materials. patsnap.com

During the protection steps, careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of reagents, is essential to maximize the yield of the desired orthogonally protected product and minimize the formation of di-protected or unprotected species. For example, in the Fmoc protection step, adding the free amino compound to a cold solution of the activated Fmoc-amino acid can help suppress side reactions. wiley-vch.de

The choice of reagents can also impact yield and purity. For instance, the use of a polymer-supported hypervalent iodine reagent for the Hofmann rearrangement offers a high yield for the synthesis of the Dab scaffold. nih.gov In cases where Dde removal proves difficult, using up to 10% hydrazine has been employed.

Finally, the purification of the final this compound product is critical. High-performance liquid chromatography (HPLC) is a powerful technique for obtaining high-purity material. chemimpex.com The use of specific solvent systems in techniques like thin-layer chromatography (TLC) can effectively differentiate Fmoc-peptide acids from Fmoc-amino acids, aiding in purity assessment. wiley-vch.de

Stereochemical Control and Purity in the Synthesis of this compound Derivatives

Maintaining the stereochemical integrity of the chiral center at the α-carbon of diaminobutyric acid is paramount throughout the synthesis of this compound. The use of enantiomerically pure starting materials, such as L- or D-amino acids, is the first and most critical step. chromatographytoday.com

Racemization can occur at various stages of the synthesis, particularly during the activation of the carboxyl group for peptide coupling or during the introduction of protecting groups under harsh conditions. wiley-vch.de For example, the use of excess trifluoroacetic anhydride (B1165640) (TFAA) in the absence of trifluoroacetic acid (TFA) for Nα-acylation has been shown to cause racemization. wiley-vch.de Therefore, mild reaction conditions are generally preferred.

The stereochemical purity of the final product and its intermediates is typically assessed using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and determining the enantiomeric excess of protected amino acids. tandfonline.comsigmaaldrich.com Different types of chiral stationary phases, such as protein-based or macrocyclic antibiotic-based columns, can be employed for this purpose. tandfonline.com In some cases, derivatization of the amino acid with a chiral reagent, such as Marfey's reagent, can be used to form diastereomers that are more easily separated by standard HPLC. researchgate.net

The development of synthetic routes that proceed with high stereoselectivity is an active area of research. For example, a stereoselective dihydroxylation followed by regioselective opening of a sulfite (B76179) with azide (B81097) has been described for the synthesis of all four stereoisomers of a β-hydroxy-α,γ-diaminobutyric acid derivative. researchgate.net Such methods provide precise control over the stereochemistry of the final product.

Orthogonal Deprotection Chemistry of Dde Dab Fmoc Oh in Peptide Synthesis

Mechanistic Studies of Fmoc Deprotection in Peptide Synthesis

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. mdpi.comiris-biotech.de The mechanism proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) reaction. rsc.org

The process is initiated by a mild base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton at the C9 position of the fluorene (B118485) ring system. mdpi.comresearchgate.netpeptide.com This initial deprotonation is the rate-determining step. rsc.org The resulting carbanion intermediate is stabilized by the aromatic fluorenyl system.

Following the proton abstraction, a β-elimination reaction occurs, leading to the cleavage of the C-O bond and the formation of the highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free amine of the peptide. peptide.comembrapa.br The liberated DBF is an electrophile and is immediately trapped by the secondary amine used for deprotection, forming a stable adduct. mdpi.comresearchgate.net This scavenging of DBF is crucial to prevent its reaction with the newly deprotected amine, which would lead to undesired side products. peptide.com The entire process is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). mdpi.comresearchgate.net

Mechanistic Studies of Dde Deprotection in Peptide Synthesis

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is an essential tool for orthogonal protection strategies in peptide synthesis, particularly for the side chains of amino acids like lysine (B10760008) and diaminobutanoic acid. peptide.comsigmaaldrich.com Its stability to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage makes it highly valuable. sigmaaldrich.comsigmaaldrich.com The removal of the Dde group is typically achieved through nucleophilic attack by hydrazine (B178648) or hydroxylamine (B1172632).

Hydrazine-Mediated Dde Cleavage Conditions

The standard method for Dde deprotection involves treatment with a solution of 2% hydrazine monohydrate in DMF. peptide.comsigmaaldrich.com The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the dimedone moiety within the Dde group. researchgate.net This leads to the formation of a stable cyclic byproduct, 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole, and the release of the free amine. kcl.ac.uk

The reaction is generally rapid, often completing within minutes at room temperature. peptide.comresearchgate.net It's important to note that hydrazine can also remove the Fmoc group. sigmaaldrich.compeptide.com Therefore, when using a hydrazine-based Dde deprotection strategy in a synthesis that also employs Fmoc protection, the N-terminal Fmoc group should be replaced with a Boc group or the synthesis of the peptide backbone should be completed prior to Dde removal to ensure selectivity. peptide.com

Parameter Condition Reference
Reagent2% Hydrazine monohydrate in DMF peptide.comsigmaaldrich.com
Reaction Time3 x 3 minutes peptide.com
TemperatureRoom Temperature peptide.com
Key ConsiderationCan also remove Fmoc group sigmaaldrich.compeptide.com

Hydroxylamine Hydrochloride/Imidazole-Based Dde Cleavage

To achieve true orthogonality between Dde and Fmoc protecting groups, an alternative deprotection method utilizing hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has been developed. peptide.comwhiterose.ac.uk This method allows for the selective removal of the Dde group in the presence of the Fmoc group. peptide.compeptide.com

The proposed mechanism involves a transamination reaction. whiterose.ac.uk Imidazole acts as a base and a hydrogen transfer donor, protonating one of the carbonyl groups of the Dde moiety. whiterose.ac.uk This is followed by nucleophilic attack by hydroxylamine, leading to an elimination process that releases the primary amine. whiterose.ac.uk This method is particularly advantageous due to the smaller size of the hydroxylamine nucleophile, which can more easily access sterically hindered sites. whiterose.ac.uk

Parameter Condition Reference
ReagentHydroxylamine hydrochloride (1 equiv.) and Imidazole (0.75 equiv.) in NMP peptide.compeptide.com
Reaction Time30 minutes to 1 hour peptide.compeptide.com
TemperatureRoom Temperature peptide.compeptide.com
Key AdvantageOrthogonal to Fmoc protection peptide.comwhiterose.ac.uk

Chemoselectivity and Orthogonality in Dual Protecting Group Removal

The combination of Dde and Fmoc protecting groups in a single molecule like Dde-Dab(Fmoc)-OH provides a powerful tool for creating complex peptide architectures. The principle of orthogonality dictates that each protecting group can be removed under specific conditions without affecting the other. iris-biotech.de

The Fmoc group is labile to secondary amines like piperidine, while the Dde group is stable under these conditions. sigmaaldrich.comsigmaaldrich.com Conversely, the Dde group is cleaved by hydrazine or hydroxylamine. peptide.comsigmaaldrich.com While hydrazine can also remove the Fmoc group, the use of hydroxylamine hydrochloride with imidazole provides a truly orthogonal system, allowing for the selective deprotection of the Dde group in the presence of Fmoc. peptide.comwhiterose.ac.uk This chemoselectivity is crucial for synthetic strategies that require sequential modification of different amino groups within the same peptide chain. For instance, after incorporating this compound into a peptide, the Fmoc group can be removed to continue chain elongation, and subsequently, the Dde group can be cleaved to allow for side-chain modification or cyclization.

Challenges in Dde Deprotection: Migration and Stability Issues

Despite its utility, the Dde protecting group is not without its challenges. One of the primary concerns is the potential for Dde group migration. nih.gov Research has shown that an unprotected ε-amino group of a lysine residue can acquire the Dde group from another protected amine, either from a side chain or an α-amino group. nih.gov This migration can occur during the piperidine-mediated removal of an Fmoc group or even in neat DMF through direct nucleophilic attack. nih.gov The addition of piperidine can accelerate this side reaction. nih.gov

Furthermore, partial loss of the Dde group has been observed during the synthesis of long peptide sequences. sigmaaldrich.comsigmaaldrich.com This instability can lead to the formation of undesired byproducts and complicate the purification of the target peptide. To address these issues, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed, which exhibits greater stability and reduced migration tendency. peptide.comiris-biotech.de However, the trade-off is that the ivDde group can sometimes be more difficult to remove completely. iris-biotech.de

Challenge Description Mitigation Strategies Reference
Dde MigrationTransfer of the Dde group to an unprotected amine.Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc cleavage; use of the more stable ivDde group. peptide.comnih.gov
Stability IssuesPartial loss of the Dde group during prolonged synthesis.Use of the more robust ivDde group. sigmaaldrich.comsigmaaldrich.comiris-biotech.de

Applications of Dde Dab Fmoc Oh in Advanced Biomolecular Construction

Synthesis and Engineering of Branched Peptide Architectures

The construction of branched or dendritic peptides, such as Multiple Antigenic Peptides (MAPs), relies on building blocks that can initiate new peptide chains from a core structure. biotage.commdpi.com Dde-Dab(Fmoc)-OH serves as an ideal branching point due to its distinct protecting groups. ontosight.ai

The synthetic strategy begins with standard solid-phase peptide synthesis (SPPS), where the primary peptide backbone is assembled by sequentially coupling amino acids after the removal of the N-terminal Fmoc group at each step. When a branch is desired, this compound is incorporated into the linear sequence. Once the primary chain synthesis is complete, the N-terminus is typically protected with a Boc group to prevent its reaction with hydrazine (B178648) in the subsequent step. peptide.com The γ-amino group of the Dab residue is then selectively deprotected by treating the resin-bound peptide with a solution of 2% hydrazine in DMF. This step leaves all other protecting groups, including the N-terminal Boc and acid-labile side-chain protectors, intact. The newly exposed side-chain amine serves as a new starting point for the synthesis of a second, distinct peptide chain, leading to a branched architecture. biotage.com This methodology allows for the creation of well-defined, multi-functional peptide constructs.

Table 1: Research Findings on Branched Peptide Synthesis using Dde-Protected Amino Acids

Study Focus Key Finding Compound Used Significance
Multiple Antigenic Peptide (MAP) Synthesis Dde-Orn(Fmoc)-OH was used at branching points to construct a branched peptidoglycan mimic. biotage.com Dde-Orn(Fmoc)-OH Demonstrates the principle of using Dde for creating branched structures, a strategy directly applicable to this compound.
Polymyxin Analogue Synthesis A Dde group was used as an orthogonal protecting group to introduce a branched chain into the peptide structure. mdpi.com Dde-protected amino acid Highlights the utility of Dde in creating complex, branched therapeutic peptide analogues.

Design and Construction of Cyclic Peptide Scaffolds

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. The orthogonal nature of this compound is instrumental in the synthesis of these constrained structures, enabling both on-resin and solution-phase cyclization strategies. universiteitleiden.nl

On-resin cyclization is a powerful technique that can minimize intermolecular side reactions by immobilizing the peptide on a solid support. For a side-chain-to-tail cyclization using this compound, the linear peptide is first assembled on the resin. mdpi.com After the final amino acid is coupled, its N-terminal Fmoc group is removed using piperidine (B6355638). Subsequently, the Dde group on the Dab side chain is selectively cleaved with 2% hydrazine. This process results in a resin-bound peptide with two free amino groups: one at the N-terminus and one on the Dab side chain. The crucial cyclization step is then initiated by adding a coupling reagent (e.g., HATU), which facilitates the formation of a lactam bridge between the N-terminal α-amine and the side-chain γ-amine. nih.gov Finally, the cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed with a strong acid like TFA.

Solution-phase cyclization is an alternative strategy where the linear peptide is first cleaved from the solid support before cyclization. universiteitleiden.nl This method is often preferred when the on-resin cyclization is inefficient due to steric hindrance or peptide aggregation. In a typical protocol, the linear peptide containing this compound is synthesized on a hyper-acid-labile resin, such as Sasrin or 2-chlorotrityl resin. universiteitleiden.nl The Dde group on the Dab residue is removed on-resin with hydrazine, followed by cleavage of the partially protected peptide from the support using a dilute acid solution (e.g., 1% TFA). universiteitleiden.nl This preserves the acid-labile side-chain protecting groups. The cyclization is then performed in a highly dilute solution to favor the desired intramolecular reaction, using a coupling agent like diphenylphosphoryl azide (B81097) (DPPA). universiteitleiden.nl A notable example is the synthesis of the antibiotic Polymyxin B1, where this strategy was effectively employed. universiteitleiden.nl

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization

Feature On-Resin Cyclization Solution-Phase Cyclization
Principle Cyclization occurs while the peptide is anchored to the solid support. mdpi.com The linear peptide is cleaved from the resin and then cyclized in solution. universiteitleiden.nl
Advantages Reduces intermolecular reactions; simplified purification. Can overcome steric hindrance and aggregation issues on resin. universiteitleiden.nl
Disadvantages Cyclization efficiency can be low for certain sequences; requires compatible resin. Requires high dilution to prevent polymerization; purification can be more complex. universiteitleiden.nl

| Example Reagents | Coupling: HATU, HCTU nih.govgoogle.com | Resin: Sasrin, 2-chlorotrityl universiteitleiden.nlCoupling: DPPA, PyAOP universiteitleiden.nl |

On-Resin Cyclization Methodologies

Site-Specific Functionalization and Bioconjugation Strategies

The ability to introduce specific chemical modifications at a precise location within a peptide is essential for developing advanced diagnostics, therapeutics, and research tools. This compound provides a chemical handle for such site-specific functionalization. peptide.com

Fluorescently labeled peptides are indispensable tools for studying biological processes. The this compound building block allows for the precise placement of a fluorescent dye. The synthesis involves incorporating this compound at the desired labeling site within the peptide sequence during SPPS. After the full-length peptide is assembled, the Dde group is selectively removed with hydrazine, exposing the unique γ-amino group on the Dab side chain. peptide.com This amine is then reacted with an activated fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of fluorophores like TAMRA or NBD. researchgate.netresearchgate.net This ensures that the label is attached only at the intended position, yielding a homogeneously labeled peptide probe. The more hindered variant, ivDde, is sometimes used in place of Dde to prevent its partial loss during long or complex syntheses. rsc.org

Table 3: Examples of Reporter Moieties Attached via Dde-Protected Amino Acids

Reporter Moiety Class Application Reference
TAMRA Rhodamine Dye FRET probes, fluorescence microscopy researchgate.net
NBD Nitrobenzoxadiazole Dye Environment-sensitive fluorescent probes researchgate.net
Cy5 Cyanine Dye Near-infrared (NIR) imaging, FRET researchgate.net

| Biotin | Affinity Label | Detection via streptavidin conjugates, purification | peptide.com |

The utility of this compound extends beyond simple fluorescent labels to the attachment of a wide array of advanced chemical probes for bioconjugation. peptide.com The same fundamental strategy applies: incorporation of this compound, completion of the peptide sequence, selective Dde removal, and reaction of the liberated side-chain amine with a desired molecule.

This approach has been used to create sophisticated biomolecular constructs:

Synthetic Lectins: Phenyl boronic acid moieties have been attached to the deprotected side chain of Dab residues in a peptide library. nih.gov This was achieved via reductive amination and created a library of synthetic lectins capable of selective glycoprotein (B1211001) recognition. nih.gov

Protein Conjugation Handles: Reactive groups like maleimide (B117702) can be coupled to the Dab side chain. researchgate.net These handles can then be used to specifically conjugate the entire peptide to cysteine residues on proteins, such as antibody fragments, creating targeted bioconjugates. researchgate.net

Complex Peptide Conjugates: The strategy is robust enough for the synthesis of highly complex structures like ubiquitinated peptides. rsc.org In this application, the side chain of a Dde-protected residue is deprotected and then used as an anchor to synthesize or ligate an entire ubiquitin protein fragment, forming a native isopeptide bond on the solid support. rsc.org

Synthesis of Peptide-Nucleic Acid (PNA) Conjugates

The conjugation of peptides to peptide nucleic acids (PNAs) is a promising strategy to enhance the cellular uptake and biological activity of these DNA mimics. researchgate.netrsc.orgacs.org The synthesis of such conjugates often relies on a dual protecting group strategy that allows for the sequential assembly of the peptide and PNA moieties. The use of Dde-protected PNA monomers in conjunction with standard Fmoc-based solid-phase peptide synthesis (SPPS) presents an effective approach. researchgate.netrsc.org

A significant challenge in this dual-protection scheme has been the development of Dde deprotection conditions that are completely orthogonal to the Fmoc group. acs.org Traditionally, Dde is removed using a solution of 2% v/v hydrazine in dimethylformamide (DMF). acs.orgsigmaaldrich.com However, these conditions can also lead to the cleavage of the Fmoc group, thus limiting the flexibility of the synthetic strategy. acs.org

To overcome this, researchers have developed milder deprotection methods. A key finding was the use of hydroxylamine (B1172632) as the reagent of choice for the mild and orthogonal deprotection of the Dde group in the presence of Fmoc. acs.orgsoton.ac.uk Studies have shown that a mixture of hydroxylamine hydrochloride and imidazole (B134444) in a solvent like N-methyl-2-pyrrolidone (NMP) can cleanly and selectively cleave the Dde group without affecting the Fmoc-protected peptide chain. acs.orgresearchgate.net This allows for the on-resin modification of the PNA component after the full assembly of the Fmoc-protected peptide.

This strategy has been successfully applied to the flexible synthesis of various PNA-peptide conjugates. researchgate.netacs.org For instance, Dde/Mmt protected PNA monomers have been synthesized and used to create PNA oligomers and subsequently PNA-peptide conjugates, demonstrating the versatility of this orthogonal approach. researchgate.netcapes.gov.br The mild Dde deprotection conditions are compatible with a variety of solid supports, further expanding the utility of this method in biomolecular construction. acs.org

Deprotection Condition Orthogonality to Fmoc Application Reference
2% Hydrazine in DMFLimitedClassical Dde removal acs.orgsigmaaldrich.com
Hydroxylamine hydrochloride/imidazole in NMPHighOrthogonal deprotection for PNA-peptide conjugate synthesis acs.orgsoton.ac.ukresearchgate.net

Incorporation into Non-Canonical Amino Acid-Containing Peptides and Peptidomimetics

This compound is classified as a non-canonical amino acid derivative, and its incorporation into peptide chains is a powerful tool for creating peptidomimetics with novel structures and functions. iris-biotech.depeptide.comnih.gov The diaminobutyric acid (Dab) core provides a unique scaffold, and the orthogonally protected side-chain amine offers a site for specific modification. ontosight.ai

The use of Fmoc-Dab(Dde)-OH in standard Fmoc-based SPPS allows for the precise placement of a modifiable side chain within a peptide sequence. researchgate.netmdpi.com Once the main peptide backbone is synthesized, the Dde group can be selectively removed on-resin using hydrazine, exposing the γ-amino group for further derivatization. sigmaaldrich.comresearchgate.net This enables the synthesis of a wide array of modified peptides, including:

Cyclic Peptides: The exposed side-chain amine can be used for on-resin cyclization with the N-terminal amino group or another side chain, leading to the formation of constrained cyclic peptides. These structures often exhibit enhanced stability and receptor-binding affinity. sigmaaldrich.comresearchgate.net

Branched Peptides: The side-chain amine can serve as an attachment point for another peptide chain, creating branched or di-epitopic peptides. sigmaaldrich.com

Labeled Peptides: Fluorescent dyes, biotin, or other reporter molecules can be selectively attached to the deprotected Dab side chain for use in diagnostic or imaging applications. peptide.com

Research has demonstrated the practical application of this methodology. For example, Fmoc-Dab(Dde)-OH has been incorporated into the synthesis of polymyxin-inspired peptidomimetics. mdpi.com In this work, the Dde group was selectively removed on the solid support to allow for the subsequent coupling of another amino acid derivative, showcasing the utility of this building block in creating complex, non-natural peptide architectures. mdpi.com

Modification Type Synthetic Strategy Potential Application Reference
CyclizationOn-resin deprotection of Dde and subsequent lactamization.Development of conformationally constrained therapeutic peptides. sigmaaldrich.comresearchgate.net
BranchingSelective deprotection of Dde and elongation with a second peptide chain.Creation of multi-epitope vaccines or multivalent ligands. sigmaaldrich.com
LabelingAttachment of reporter molecules to the deprotected side-chain amine.Synthesis of probes for biological imaging and diagnostics. peptide.com

Utilization in Scaffold-Based Chemistry and Combinatorial Library Generation

The unique properties of this compound make it a valuable tool in scaffold-based chemistry and the generation of combinatorial libraries. ontosight.ainih.gov The ability to selectively unmask a reactive site on a peptide backbone provides a powerful method for creating molecular diversity. sigmaaldrich.com

In scaffold-based chemistry, a core molecular structure is synthesized and then decorated with various chemical moieties. This compound can be incorporated into a peptide scaffold, and after selective deprotection of the Dde group, a wide range of building blocks can be attached to the side-chain amine. sigmaaldrich.comontosight.ai This approach allows for the systematic exploration of chemical space around a defined core structure.

This principle is also central to the generation of "one-bead one-compound" (OBOC) combinatorial libraries. nih.gov In this method, large libraries of peptides or peptidomimetics are synthesized on resin beads, with each bead displaying a unique compound. The use of orthogonally protected amino acids like this compound is crucial for introducing diversity at specific positions within the library members. For example, a peptide library can be synthesized, and then the Dde group can be removed from a specific Dab residue on all beads. The library can then be split into multiple portions, and a different chemical group can be coupled to the exposed amine in each portion, thus generating a diverse library of modified peptides. sigmaaldrich.com

Methodological Advancements and Innovations in Solid Phase Peptide Synthesis Spps Utilizing Dde Dab Fmoc Oh

Strategies for Optimizing Coupling Efficiencies in SPPS with Dde-Dab(Fmoc)-OH

Optimizing the efficiency of peptide bond formation is critical in SPPS to ensure high purity and yield of the target peptide. When incorporating specialized amino acids like this compound, several factors must be considered to overcome potential synthetic challenges, including steric hindrance and the risk of side reactions.

A significant side reaction associated with protected diaminobutyric acid derivatives is intramolecular cyclization, leading to the formation of a lactam. Research on the structurally similar building block, Fmoc-Dab(Mtt)-OH, has shown that it can undergo rapid lactamization under various coupling conditions, resulting in poor coupling efficiency. researchgate.net A proposed strategy to mitigate this is the use of a preincubation-free protocol with specific coupling reagents. researchgate.net

Another common side reaction involving the Dde protecting group is its potential migration to other free amines within the peptide sequence, a phenomenon known as "scrambling". iris-biotech.de This can occur during the repeated piperidine (B6355638) treatments required for Fmoc group removal in the synthesis of long peptides. sigmaaldrich.com To address this, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group was developed. The ivDde group exhibits greater stability towards piperidine and is less prone to migration. iris-biotech.de However, this increased stability can sometimes make its complete removal with hydrazine (B178648) challenging, particularly if the protected residue is located near the C-terminus or within an aggregated peptide sequence. sigmaaldrich.comiris-biotech.de

Complete orthogonality between the Dde and Fmoc groups can be achieved by using alternative deprotection reagents for the Dde group, such as hydroxylamine (B1172632) hydrochloride/imidazole (B134444) in N-methyl-2-pyrrolidinone (NMP), which avoids any potential premature cleavage of the Fmoc group that can occur with hydrazine. researchgate.net

The choice of coupling reagents and additives profoundly impacts the efficiency of the acylation step and helps to suppress side reactions like racemization. bachem.commdpi.com Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used as activators. bachem.com To enhance reaction rates and minimize the risk of epimerization, DIC is almost always used in combination with nucleophilic additives. bachem.commdpi.com

Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). More recently, oxyma-based additives like OxymaPure® (ethyl cyanoglyoxylate-2-oxime) have gained prominence due to their superior performance and safety profile. mdpi.com Research has demonstrated that combinations such as DIC/K-Oxyma can significantly improve cleavage yields and result in high-purity peptides. mdpi.com For particularly difficult couplings, including those involving sterically hindered amino acids or sequences prone to lactamization, specialized reagents may be required. Phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or aminium/uronium salts like HBTU and HATU are powerful activating agents. mdpi.com In cases of severe lactamization risk, as seen with similar derivatives, the phosphonium reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been used successfully. researchgate.net

Table 1: Common Coupling Reagents and Additives in SPPS
CategoryReagent/AdditiveAbbreviationPrimary Use/Characteristic
CarbodiimidesN,N'-DiisopropylcarbodiimideDICActivates carboxylic acids; resulting urea (B33335) is soluble. bachem.comiris-biotech.de
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideEDC·HClWater-soluble carbodiimide, useful for aqueous phase couplings. bachem.com
Additives1-HydroxybenzotriazoleHOBtSuppresses racemization and accelerates coupling when used with carbodiimides. bachem.commdpi.com
Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPure®High-performing and non-explosive alternative to HOBt/HOAt. bachem.commdpi.com
Uronium/Aminium Salts2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUEfficient coupling reagent forming an active ester. mdpi.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly effective reagent, especially for sterically hindered couplings. biotage.co.jp
Phosphonium Salts(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPCoupling reagent that avoids formation of guanidinium (B1211019) byproducts. mdpi.combiotage.co.jp

Mitigation of Lactamization and Side Reactions

Integration and Performance in Automated Peptide Synthesizers

The use of this compound is fully compatible with modern automated peptide synthesizers, which streamline the repetitive cycles of deprotection, washing, and coupling inherent to SPPS. nih.govnih.gov The properties of Fmoc-protected amino acids, including their good solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and the ability to monitor reaction completion via UV spectrophotometry of the released fluorenyl group, make them well-suited for automation. publish.csiro.au

Automated protocols can be programmed to handle the specific requirements of incorporating this compound. A typical automated cycle involves Fmoc deprotection using a solution of 20% piperidine in DMF, followed by extensive washing. frontiersin.org The subsequent coupling step is performed by delivering a solution of the protected amino acid, an activator like HCTU, and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. frontiersin.org The selective on-resin deprotection of the Dde group can also be automated, using a solution of 2-4% hydrazine in DMF to unmask the side-chain amine for subsequent modification, such as branching or cyclization. sigmaaldrich.comnih.gov

Table 2: Typical Parameters for Automated SPPS Incorporating this compound
StepReagents and ConditionsPurpose
Fmoc Deprotection20% piperidine in DMF (e.g., 1 x 5 min, 1 x 10 min)Removes the Nα-Fmoc group to expose the amine for the next coupling. frontiersin.org
Coupling3-4 eq. Fmoc-amino acid, 3-4 eq. activator (e.g., HCTU, DIC), 6-8 eq. base (e.g., DIPEA) in DMFForms the peptide bond. frontiersin.orggoogle.com
WashingMultiple cycles with DMF and Dichloromethane (B109758) (DCM)Removes excess reagents and byproducts. mdpi.com
Dde Deprotection2-4% hydrazine in DMF (e.g., multiple treatments of 3-5 min)Selectively removes the side-chain Dde group on-resin. sigmaaldrich.comnih.gov

Development of Novel Linker Chemistries Compatible with this compound, including Safety-Catch Linkers

The orthogonality of the Dde group is a key feature that allows its use with a wide variety of resin linkers. In a typical Fmoc/tBu strategy, the peptide is attached to an acid-labile linker (e.g., Wang or Rink amide), and acid-labile groups (like tBu) are used for side-chain protection. iris-biotech.debiotage.co.jp Since the Dde group is stable to the acidic conditions used for final cleavage from these linkers, it provides a stable point for modification that persists until treated with hydrazine. sigmaaldrich.com

A more advanced strategy involves the use of "safety-catch" linkers. These linkers are stable throughout the entire synthesis, including both the basic conditions for Fmoc removal and the acidic conditions for tBu removal. nih.gov At the end of the synthesis, the linker is chemically modified in a distinct "activation" step, which renders it labile to a specific cleavage condition. nih.govmdpi.com This approach offers enhanced control and is compatible with both Fmoc and Boc chemistries, making it highly versatile. nih.gov

For example, a sulfoxide-based linker like 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) is stable to both piperidine and trifluoroacetic acid (TFA). nih.govmdpi.com After peptide synthesis is complete, the sulfoxide (B87167) can be reduced to a sulfide, making the linker acid-labile and allowing cleavage with TFA. mdpi.com The use of this compound in a synthesis employing a safety-catch linker allows for multiple, orthogonal deprotection steps, enabling the creation of highly complex and specifically modified peptides. Furthermore, linkers based on the Dde chemistry itself, such as the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab) linker, have been developed, demonstrating stability to standard SPPS conditions and cleavage via hydrazine treatment. researchgate.net

Application in Microwave-Assisted Solid-Phase Peptide Synthesis Protocols

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful technique to accelerate synthesis times and improve the quality of peptides, especially for long or "difficult" sequences prone to aggregation. nih.gov The application of microwave energy can dramatically increase the rate of both coupling and deprotection reactions by efficiently heating the solvent and resin slurry. biotage.co.jpnih.gov

Mechanistic and Theoretical Aspects of Dde Dab Fmoc Oh Reactivity and Stability

Reaction Mechanisms Governing Protecting Group Lability and Selectivity

The successful application of Dde-Dab(Fmoc)-OH in peptide synthesis hinges on the distinct lability of the Fmoc and Dde protecting groups, allowing for their selective removal under different conditions. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.denih.gov

The Fmoc group is a base-labile protecting group. wikipedia.org Its removal is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgactivotec.com The mechanism proceeds via a β-elimination (E1cB) pathway. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the free amine of the peptide. total-synthesis.com This reaction is generally fast and efficient under mild conditions. americanpeptidesociety.orgcaslo.com

The Dde group , on the other hand, is stable to the basic conditions used for Fmoc removal but is labile to hydrazine (B178648). sigmaaldrich.com The standard condition for Dde cleavage is a solution of 2% hydrazine in DMF. sigmaaldrich.comottokemi.com The mechanism involves a nucleophilic attack of hydrazine on the Dde group, leading to its cleavage and the release of the side-chain amine. sigmaaldrich.comresearchgate.net

A significant development in achieving full orthogonality between Fmoc and Dde was the introduction of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidinone (NMP) for Dde removal. researchgate.netpeptide.comacs.org This reagent mixture selectively cleaves the Dde group without affecting the Fmoc group, which is a limitation when using hydrazine. acs.org This allows for on-resin side-chain modification while the N-terminus remains Fmoc-protected. researchgate.net

However, the stability of the Dde group is not absolute. Migration of the Dde group from the side chain of one amino acid to a free amine of another has been observed, particularly during the piperidine treatment for Fmoc removal. nih.govresearchgate.net This side reaction can be minimized by using alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter duration. nih.gov

Table 2: Deprotection Conditions for Fmoc and Dde Groups

Protecting GroupReagentMechanismSelectivityReference
Fmoc20% Piperidine in DMFBase-induced β-eliminationLabile wikipedia.orgactivotec.com
Dde2% Hydrazine in DMFNucleophilic attackLabile sigmaaldrich.comottokemi.com
DdeHydroxylamine/Imidazole in NMPNucleophilic attackLabile, Orthogonal to Fmoc researchgate.netpeptide.comacs.org

Interplay of Protecting Groups and Peptide Secondary Structure Formation During Synthesis

During solid-phase peptide synthesis, the growing peptide chain can adopt secondary structures, which can lead to aggregation and incomplete reactions. sigmaaldrich.com The protecting groups on the amino acid side chains can influence this process. While there is a wealth of information on how peptide sequence influences secondary structure, the direct role of protecting groups like Dde and Fmoc is less explored but still significant.

The bulky nature of the Fmoc group at the N-terminus of the growing peptide chain can sterically hinder the formation of certain secondary structures. However, once the Fmoc group is removed, the peptide is more susceptible to aggregation, especially for sequences prone to forming β-sheets. sigmaaldrich.com

To mitigate aggregation, strategies such as the use of pseudoproline dipeptides or backbone-protecting groups can be employed. sigmaaldrich.com These strategies work by disrupting the hydrogen bonding patterns that lead to the formation of stable secondary structures. The choice of protecting groups, including those on Dab residues, is therefore an important consideration in the synthesis of "difficult" sequences.

Stereochemical Implications in this compound-Mediated Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial, as the biological activity of peptides is highly dependent on their three-dimensional structure. mdpi.com Epimerization, the change in configuration at a chiral center, is a potential side reaction during peptide bond formation and deprotection steps. mdpi.com

The use of this compound introduces a chiral center at the α-carbon of the diaminobutyric acid residue. The risk of epimerization is highest during the activation of the carboxylic acid for coupling. iris-biotech.de The mechanism of epimerization often involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical purity. mdpi.com

Several factors can influence the extent of epimerization, including the coupling reagents, the base used, the solvent, and the temperature. mdpi.com The choice of coupling reagents is particularly critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are known to suppress racemization by minimizing the lifetime of the reactive oxazolone intermediate. iris-biotech.de

While the standard conditions for Fmoc and Dde deprotection are generally considered mild and less prone to causing epimerization, care must be taken, especially with prolonged exposure to basic conditions. americanpeptidesociety.orgmdpi.com Studies on the synthesis of peptides containing β,β-dimethylated amino acids have demonstrated that with careful selection of protecting groups and reaction conditions, high retention of chiral integrity can be achieved. acs.org The verification of stereochemical purity is often accomplished using techniques like chiral HPLC or by coupling the synthesized peptide to a chiral reagent and analyzing the resulting diastereomers by NMR. acs.orgnih.gov

Table 3: Factors Influencing Stereochemical Integrity in Peptide Synthesis

FactorImplication for StereochemistryMitigation StrategyReference
Coupling ReagentsActivation can lead to oxazolone formation and racemization.Use of racemization-suppressing additives (e.g., HOBt). iris-biotech.de
BaseStrong bases can promote epimerization.Use of milder bases and controlled reaction times. mdpi.com
TemperatureHigher temperatures can increase the rate of epimerization.Conducting reactions at lower temperatures. mdpi.com
Protecting GroupsBulky protecting groups can influence the transition state of coupling reactions.Careful selection of orthogonal protecting groups. acs.org

Future Research Directions and Emerging Paradigms for Dde Dab Fmoc Oh Applications

Exploration in Advanced Materials Science Applications

The precise control over chemical reactivity offered by Dde-Dab(Fmoc)-OH is a powerful tool for the bottom-up construction of advanced biomaterials. The ability to selectively deprotect and functionalize the side-chain amine on the solid support enables the creation of highly ordered and functional peptide-based materials. Future research is poised to exploit this for developing novel materials with tailored properties.

One promising direction is the fabrication of peptide-based hydrogels with tunable characteristics. By incorporating this compound into self-assembling peptide sequences, researchers can introduce specific cross-linking points. After the primary peptide backbone has been synthesized and allowed to self-assemble, the Dde group can be selectively removed and the exposed amine can be used to form covalent bonds between peptide fibrils, thereby controlling the mechanical stiffness, porosity, and degradation profile of the resulting hydrogel.

Furthermore, this building block is instrumental in designing complex, three-dimensional peptide scaffolds, sometimes referred to as Template-Assembled Synthetic Proteins (TASP). bachem.com These architectures can serve as templates for combinatorial chemistry or as scaffolds for tissue engineering. bachem.com The orthogonal nature of this compound allows for the attachment of different functionalities at specific points on the scaffold, creating multifunctional materials capable of presenting multiple bioactive signals to cells or capturing specific target molecules. The development of such materials could lead to more sophisticated drug delivery systems, regenerative medicine matrices, and diagnostic surfaces.

Development of Novel Bioconjugation Modalities and Bioorthogonal Chemistry

The Fmoc/Dde protecting group strategy is a cornerstone of modern bioconjugation, enabling the synthesis of intricately modified peptides. The selective removal of the Dde group with 2% hydrazine (B178648) in DMF, while leaving the N-terminal Fmoc group and acid-labile side-chain protections intact, is a well-established method for on-resin side-chain modification. peptide.com This allows for the site-specific attachment of various moieties, including fluorescent dyes, chelating agents, and other peptides, to create multi-functional probes and branched peptides.

An emerging paradigm in this field is the pursuit of complete orthogonality to expand the repertoire of chemical manipulations. While the standard hydrazine-based deprotection of Dde is effective, hydrazine can also partially cleave the Fmoc group. peptide.com Research has demonstrated that using a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP can achieve the selective removal of the Dde group with virtually no impact on the Fmoc group, establishing true orthogonality. soton.ac.uknih.gov This development is critical for more complex syntheses, such as the direct solid-phase synthesis of peptide nucleic acid (PNA)-peptide conjugates, where preserving the integrity of all protecting groups is paramount. soton.ac.uknih.gov

Future research will likely focus on expanding the toolbox of bioorthogonal reactions compatible with the deprotected Dab side chain. This involves developing new ligation chemistries that are highly efficient and selective, and that can be performed under mild, aqueous conditions. The unique reactivity of the primary amine exposed after Dde removal can be harnessed for novel coupling strategies beyond standard amide bond formation, further enhancing the versatility of this compound in creating sophisticated bioconjugates for diagnostics, therapeutics, and fundamental research.

Rational Design of Peptide-Based Tools for Fundamental Biological Research

The ability to construct complex peptide structures using this compound provides a powerful platform for designing molecular tools to dissect fundamental biological processes. The precise control over peptide architecture allows researchers to create molecules that can mimic or disrupt specific biological interactions with high fidelity.

A key application is the synthesis of cyclic and branched peptides. bachem.com Cyclization, often achieved by forming a lactam bridge between a deprotected Dab side chain and a C-terminal carboxyl group, imposes conformational constraints on the peptide backbone. researchgate.net This can lead to peptides with increased receptor binding affinity, enhanced stability against proteolysis, and improved bioavailability. Such constrained peptides are invaluable for probing protein-protein interactions and for developing potent and selective enzyme inhibitors. researchgate.net For instance, Fmoc-Dab(Dde)-OH has been used to prepare macrocyclic peptides to investigate biological targets. researchgate.net

Moreover, this building block facilitates the synthesis of post-translationally modified peptides, such as ubiquitinated peptides, which are essential for studying cellular signaling and protein degradation pathways. By using this compound, a branching point can be introduced where a ubiquitin chain or other modifier can be attached. The rational design of these complex peptide tools, guided by structural biology and computational modeling, will continue to provide critical insights into cellular function and disease mechanisms, paving the way for new therapeutic strategies.

Innovations in Sustainable Synthesis and Green Chemistry for Diaminobutyric Acid Derivatives

The growing emphasis on green chemistry is driving innovation in the synthesis of amino acid derivatives, including 2,4-diaminobutyric acid (Dab). Traditional synthetic routes can involve harsh reagents and generate significant chemical waste. Future research is focused on developing more sustainable and environmentally benign methods for producing Dab and its protected forms like this compound.

One area of innovation is the use of more sustainable starting materials and reaction pathways. For example, methods have been explored to synthesize Dab derivatives from readily available precursors like homoserine or glutamine. google.comcam.ac.uk A synthetic route starting from homoserine involves protecting the amino and carboxyl groups, introducing the second amino functionality via a Mitsunobu reaction, and subsequent deprotection steps. google.com Another approach utilizes a Hofmann rearrangement on Fmoc-protected glutamine to yield the corresponding Fmoc-Dab-OH derivative. cam.ac.uk Optimizing these routes to improve yield, reduce the number of steps, and utilize greener solvents and reagents is a key research goal.

Applying green chemistry principles to the deprotection steps in solid-phase peptide synthesis is also an active area of research. iris-biotech.deiris-biotech.de This includes finding alternatives to hazardous solvents like DMF and developing more efficient and atom-economical deprotection reagents. For the Dde group, while hydrazine is effective, its toxicity prompts the search for milder and safer cleavage cocktails. The development of the hydroxylamine-based method is a step in this direction. soton.ac.uk Continued innovation in catalytic and enzymatic processes for both the synthesis and deprotection of diaminobutyric acid derivatives will be crucial for making peptide science more sustainable.

Data Tables

Table 1: Physicochemical Properties of this compound Isomers

PropertyDde-L-Dab(Fmoc)-OHDde-D-Dab(Fmoc)-OH
IUPAC Name (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoic acid(R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoic acid achemblock.com
CAS Number 1263045-85-7 avantorsciences.com1263046-84-9 achemblock.com
Molecular Formula C₂₉H₃₂N₂O₆ avantorsciences.comC₂₉H₃₂N₂O₆ achemblock.com
Molecular Weight 504.58 g/mol achemblock.com504.58 g/mol achemblock.com

Table 2: Orthogonal Deprotection Strategies in Fmoc-Based Peptide Synthesis

Protecting GroupTypical ReagentStabilityPurpose
Fmoc (Nα-protection)20% Piperidine (B6355638) in DMF Labile to base; Stable to acid and hydrazine iris-biotech.deTemporary protection of the alpha-amine during chain elongation iris-biotech.de
Dde (Side-chain protection)2% Hydrazine in DMF rsc.orgLabile to hydrazine; Stable to piperidine and TFA iris-biotech.deOrthogonal protection for side-chain modification ontosight.ai
ivDde (Side-chain protection)2% Hydrazine in DMF bachem.comMore stable to piperidine than Dde; Labile to hydrazine iris-biotech.deOrthogonal protection with enhanced stability for long sequences iris-biotech.de
Boc (Side-chain protection)Trifluoroacetic Acid (TFA) iris-biotech.deLabile to strong acid; Stable to piperidine and hydrazine iris-biotech.dersc.orgPermanent protection removed during final cleavage iris-biotech.de
Dde (Full Orthogonality)Hydroxylamine hydrochloride / Imidazole in NMP peptide.comsoton.ac.ukLabile to hydroxylamine; Fully stable to piperidine (Fmoc removal) soton.ac.ukEnables selective side-chain modification without affecting the Nα-Fmoc group soton.ac.uknih.gov

Q & A

Q. What is the role of the Dde and Fmoc protecting groups in solid-phase peptide synthesis (SPPS) using Dde-Dab(Fmoc)-OH?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS and is removed under mild basic conditions (e.g., 20% piperidine in DMF). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the side-chain amine of diamino butyric acid (Dab) and requires hydrazine for selective cleavage. This orthogonal protection enables sequential synthesis of complex peptides by preventing unwanted side reactions .

Q. How should this compound be stored to maintain stability?

Store the solid compound at -20°C in a desiccator. For stock solutions, use anhydrous DMSO or DMF and aliquot to avoid repeated freeze-thaw cycles. Solutions stored at -80°C remain stable for up to 6 months, while those at -20°C should be used within 1 month. Sonication at 37°C may improve solubility if precipitation occurs .

Q. What solvents and conditions optimize this compound solubility for SPPS?

DMSO or DMF are preferred due to their compatibility with Fmoc chemistry. For aqueous systems, use co-solvents (e.g., 10% DMSO in water) and ensure gradual addition to avoid aggregation. Heating to 37°C with brief sonication enhances dissolution .

Q. What safety precautions are necessary when handling this compound?

Although classified as non-hazardous under Regulation (EC) No 1272/2008, wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize dust inhalation, and follow institutional protocols for waste disposal .

Advanced Research Questions

Q. How can researchers address incomplete deprotection of the Dde group during SPPS?

Incomplete deprotection may result from steric hindrance or residual Fmoc interference. Use fresh 2% hydrazine in DMF, extend reaction time (30–60 minutes), or apply multiple deprotection cycles. Confirm completeness via Kaiser test (free amine detection) or LC-MS analysis of intermediate peptides .

Q. What strategies enable orthogonal protection schemes with this compound in multi-functionalized peptides?

Combine Dde with Alloc (allyloxycarbonyl) or ivDde (hydrazine-labile) groups for side-chain modifications. For example:

  • Use Fmoc for α-amino protection.
  • Apply Dde for Dab side-chain protection.
  • Introduce Alloc for lysine/ornithine side chains, cleaved via Pd-mediated deprotection. Optimize deprotection sequences to avoid overlap (e.g., Fmoc removal → Dde cleavage → Alloc deprotection) .

Q. Which analytical techniques validate the purity and structure of this compound-containing peptides?

  • Reverse-phase HPLC : Use a C18 column with gradients of 0.1% TFA in water/acetonitrile. Monitor UV absorbance at 220 nm (peptide bonds) and 301 nm (Fmoc group).
  • LC-MS : Electrospray ionization (ESI) confirms molecular weight and detects truncations.
  • MALDI-TOF : Provides high-resolution mass data for intact peptides .

Q. How do solubility challenges impact coupling efficiency, and how can they be mitigated?

Poor solubility of this compound in SPPS solvents (e.g., DMF) may lead to incomplete coupling. Solutions:

  • Pre-activate the amino acid with HATU/DIPEA for 5 minutes before coupling.
  • Increase reaction temperature to 50°C (if resin stability permits).
  • Use dual solvents (e.g., DMF with 1–5% DMSO) to enhance solubility .

Q. What are common side reactions during Dde cleavage, and how are they minimized?

Hydrazine can hydrolyze peptide bonds or oxidize sensitive residues (e.g., methionine). Mitigation strategies:

  • Limit hydrazine exposure time (<1 hour).
  • Add 0.1 M HEPES buffer (pH 7.0) to stabilize the reaction.
  • Replace Dde with photolabile groups (e.g., NVOC) for light-sensitive applications .

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